molecular formula C26H23N3O2 B11530390 4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline

4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline

Cat. No.: B11530390
M. Wt: 409.5 g/mol
InChI Key: DITRHTVVQVXPDB-UHFFFAOYSA-N
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Description

(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(3-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a cyclopentaquinoline core and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(3-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. The key steps include:

    Formation of the cyclopentaquinoline core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the nitrophenyl group: This step often involves nitration reactions under controlled conditions to ensure the selective introduction of the nitro group.

    Formation of the imine linkage: This is typically done through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or nitro derivatives.

    Reduction: Products include amines or reduced aromatic compounds.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in research to study biological pathways and interactions.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Sensors: Utilized in the design of sensors for detecting specific substances.

Mechanism of Action

The mechanism by which (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(3-NITROPHENYL)METHANIMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The nitrophenyl group, in particular, can participate in redox reactions, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Nitrophenyl Compounds: Compounds with nitrophenyl groups but different core structures.

Uniqueness

(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(3-NITROPHENYL)METHANIMINE is unique due to its combination of a cyclopentaquinoline core and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C26H23N3O2/c1-17-8-13-25-24(14-17)22-6-3-7-23(22)26(28-25)19-9-11-20(12-10-19)27-16-18-4-2-5-21(15-18)29(30)31/h2-6,8-16,22-23,26,28H,7H2,1H3

InChI Key

DITRHTVVQVXPDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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